![molecular formula C15H21N3OS B5775905 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a gamma-secretase inhibitor that has been shown to have promising effects on various physiological and biochemical processes.
作用機序
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brain of Alzheimer's disease patients, leading to the formation of amyloid plaques, which are believed to be a hallmark of the disease. By inhibiting the activity of gamma-secretase, 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide reduces the production of beta-amyloid peptides, which may help to slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to reduce the accumulation of beta-amyloid peptides in the brain of Alzheimer's disease patients, which may help to slow down the progression of the disease. Additionally, 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its specificity for gamma-secretase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other enzymes or processes in the cell. However, one limitation of using 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is its potential toxicity. 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of research is the development of more potent and selective gamma-secretase inhibitors. Another area of research is the investigation of the effects of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide on other physiological and biochemical processes, such as inflammation and cell signaling. Additionally, there is a need for more research on the potential toxicity of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and its effects on different cell types. By further exploring the potential applications of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, researchers may be able to develop new treatments for a variety of diseases.
合成法
The synthesis of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the reaction of 2,4-dimethylaniline with carbon disulfide and sodium hydroxide to produce 2,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The overall reaction scheme is shown below:
科学的研究の応用
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have promising effects on various physiological and biochemical processes, including cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-3-4-13(11(2)9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDGGZDAGNODDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

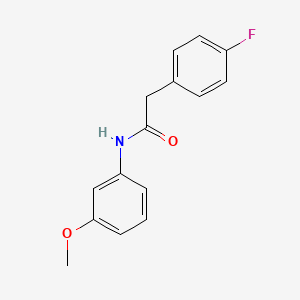
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
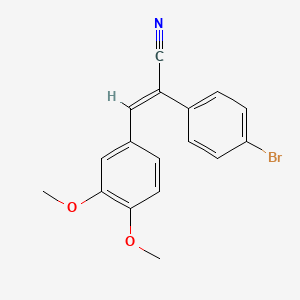
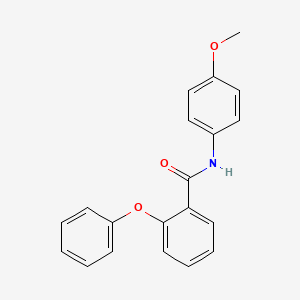
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)
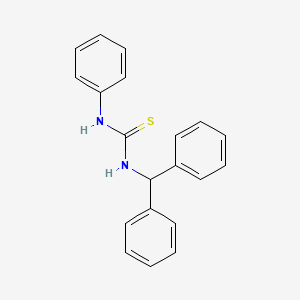
![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)
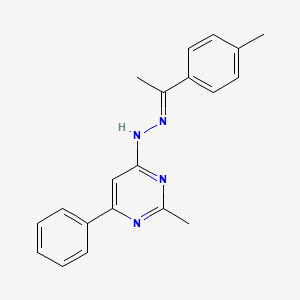
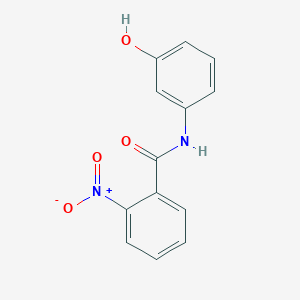
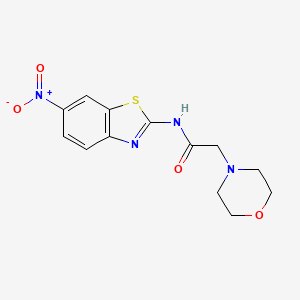
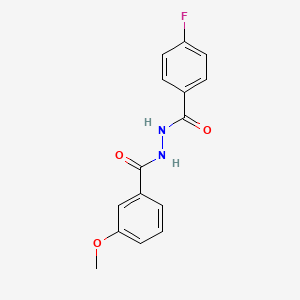
![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)